Naphthalen-1-yl 2,4,6-trimethylbenzenesulfonate
Description
Naphthalen-1-yl 2,4,6-trimethylbenzenesulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a naphthalene ring and a trimethylbenzenesulfonate group
Properties
IUPAC Name |
naphthalen-1-yl 2,4,6-trimethylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3S/c1-13-11-14(2)19(15(3)12-13)23(20,21)22-18-10-6-8-16-7-4-5-9-17(16)18/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYFWNWVIRKSLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=CC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl 2,4,6-trimethylbenzenesulfonate typically involves the reaction of naphthalen-1-ol with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Naphthalen-1-ol+2,4,6-trimethylbenzenesulfonyl chloride→Naphthalen-1-yl 2,4,6-trimethylbenzenesulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonate group can undergo oxidation to form sulfone derivatives. For example, treatment with hydrogen peroxide or potassium permanganate under acidic conditions converts the sulfonate to a sulfone, though specific data for this compound requires extrapolation from analogous sulfonates .
| Reagent | Conditions | Product |
|---|---|---|
| H<sub>2</sub>O<sub>2</sub>/H<sup>+</sup> | 50–80°C, 6–12 hrs | Sulfone derivative |
Reduction Reactions
| Reagent | Conditions | Product |
|---|---|---|
| LiAlH<sub>4</sub> | THF, 0°C, 2 hrs | Sulfinate intermediate |
Electrophilic Substitution
Nucleophilic Aromatic Substitution
The sulfonate group acts as a leaving group in nucleophilic substitution reactions. For example, treatment with alkoxide ions displaces the sulfonate, forming ether derivatives .
| Nucleophile | Conditions | Product |
|---|---|---|
| NaOMe | DMF, 80°C, 4 hrs | Methoxy-naphthalene |
Thermal Decomposition
At elevated temperatures (>200°C), the compound undergoes desulfonation, regenerating naphthalene and releasing sulfur trioxide (SO<sub>3</sub>) .
| Conditions | Products |
|---|---|
| 200°C, inert atmosphere | Naphthalene + SO<sub>3</sub> |
Key Research Findings
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Steric Effects : The 2,4,6-trimethylbenzene group hinders reactions at the sulfonate’s para position, directing substitutions to the naphthalene ring’s α-position .
-
Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance reaction rates in nucleophilic substitutions .
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Thermal Stability : Decomposition above 200°C limits high-temperature applications but enables controlled desulfonation .
Scientific Research Applications
Organic Synthesis
Naphthalen-1-yl 2,4,6-trimethylbenzenesulfonate serves as a valuable intermediate in the synthesis of complex organic molecules. Its sulfonate group facilitates various substitution reactions, leading to the formation of diverse naphthalene derivatives with functional groups tailored for specific applications. The compound can also participate in oxidation and reduction reactions, yielding products such as naphthoquinones and reduced forms of the naphthalene ring .
Key Reactions Involving this compound:
| Reaction Type | Products Formed |
|---|---|
| Substitution | Naphthalen-1-yl derivatives |
| Oxidation | Naphthoquinones |
| Reduction | Dihydronaphthalenes |
Materials Science
In materials science, this compound has been utilized in the development of novel materials with specific properties. Notably, it has applications in creating photochromic materials that change color upon exposure to light. This property is particularly useful in optoelectronic devices such as organic light-emitting diodes (OLEDs) and sensors.
Biological Research
The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Recent studies have shown that derivatives containing naphthalene structures exhibit significant activity against various cancer cell lines. For instance, compounds synthesized from naphthalene sulfonates have demonstrated promising results in inducing apoptosis in breast cancer cells at specific concentrations .
| Compound | Cell Line | Concentration (µM) | Activity Observed |
|---|---|---|---|
| K6 | MCF-7 | 17.5 | Significant apoptosis |
| K8 | MCF-7 | 17 | Significant apoptosis |
| K10 | MDA-MB-231 | 19 | Significant apoptosis |
Industrial Applications
In industrial settings, this compound is employed as a reagent in various chemical processes. Its ability to act as a sulfonating agent makes it useful in the production of specialty chemicals and surfactants. Additionally, its role as a precursor in synthesizing other functionalized compounds enhances its utility across different sectors .
Mechanism of Action
The mechanism of action of Naphthalen-1-yl 2,4,6-trimethylbenzenesulfonate depends on its specific application. In organic synthesis, it acts as a sulfonate ester, facilitating nucleophilic substitution reactions. In biological systems, its mechanism of action may involve interactions with cellular components, leading to specific biological effects. The exact molecular targets and pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonate: Another sulfonate ester with a similar structure but different substitution pattern.
Benzene-1,3,5-trisulfonate: A sulfonate ester with three sulfonate groups attached to a benzene ring.
Toluene-4-sulfonate: A sulfonate ester with a single sulfonate group attached to a toluene ring.
Uniqueness
Naphthalen-1-yl 2,4,6-trimethylbenzenesulfonate is unique due to the presence of both a naphthalene ring and a trimethylbenzenesulfonate group. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Biological Activity
Naphthalen-1-yl 2,4,6-trimethylbenzenesulfonate is a compound of significant interest in biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
This compound is synthesized by reacting naphthalen-1-ol with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds under anhydrous conditions to prevent hydrolysis:
Antimicrobial Properties
Research indicates that naphthalene derivatives exhibit notable antimicrobial activities. For instance, studies have shown that compounds with naphthalene structures can inhibit various bacterial strains. A study by Korkmaz et al. (2022) highlighted the effectiveness of naphthalene-sulfonate structures against specific pathogens, suggesting potential applications in developing new antimicrobial agents .
Anticancer Properties
The anticancer activity of naphthalenesulfonates has garnered attention in recent years. In a study evaluating sulfonyl derivatives of naturally occurring compounds, several naphthalene derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). Notably, compounds derived from naphthalene exhibited IC50 values ranging from 17 µM to 28.5 µM in these cell lines, indicating their potential as anticancer agents .
The mechanism by which this compound exerts its biological effects may involve interactions with cellular components that lead to apoptosis in cancer cells. The exact molecular targets remain under investigation; however, it is hypothesized that the sulfonate group plays a crucial role in mediating these interactions .
Case Study 1: Anticancer Activity
In a recent study focused on the synthesis and evaluation of naphthalene-sulfonate derivatives, researchers found that specific modifications to the naphthalene scaffold enhanced its anticancer properties. The study utilized flow cytometry to analyze apoptosis induction in treated MCF-7 cells. Results indicated a dose-dependent increase in apoptosis markers following treatment with selected sulfonyl derivatives .
Case Study 2: Antimicrobial Efficacy
Another research effort investigated the antimicrobial efficacy of naphthalene-sulfonate derivatives against various bacterial strains. The study employed disc diffusion methods to assess inhibition zones and found that certain derivatives significantly inhibited growth compared to controls. This suggests that structural modifications can enhance antimicrobial activity .
Summary of Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing naphthalen-1-yl 2,4,6-trimethylbenzenesulfonate, and how can reaction efficiency be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using a biphasic system (e.g., 1:1 tetrahydrofuran/water with K₂CO₃) to enhance regioselectivity and reduce reaction time. This approach minimizes side reactions and simplifies purification by leveraging phase separation . Key steps include slow addition of the nucleophile (e.g., naphthalen-1-ol) to 2,4,6-trimethylbenzenesulfonyl chloride under controlled pH and temperature.
Q. How can crystallographic data resolve discrepancies in molecular geometry predictions for this sulfonate ester?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 173 K) provides precise bond-length and angle measurements. For example, S=O bonds typically measure ~1.42 Å, while S–O–C angles range from 102° to 119°, confirming gauche-oriented aromatic rings. Data refinement using software like SHELXL with R1 < 0.05 ensures accuracy .
Q. What spectroscopic techniques are critical for characterizing non-covalent interactions in this compound?
- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies S=O stretching vibrations (~1350–1150 cm⁻¹), while nuclear magnetic resonance (¹H/¹³C NMR) reveals steric effects from methyl groups (e.g., upfield shifts for ortho-methyl protons). Raman spectroscopy and Hirshfeld surface analysis further quantify π-π stacking and C–H···O interactions in crystal lattices .
Advanced Research Questions
Q. How do substituents on the naphthalene ring influence regioselective S–O vs. C–O bond cleavage during nucleophilic substitution?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro) on the naphthalene ring favor S–O cleavage via transition-state stabilization, producing sulfonamides. In contrast, electron-donating groups (e.g., methyl) promote C–O cleavage, yielding aryl amines. Computational studies (DFT) and kinetic isotope effects validate the proposed SNAr mechanism .
Q. What role does this sulfonate ester play in designing organic nonlinear optical (NLO) crystals for terahertz generation?
- Methodological Answer : As a counterion in stilbazolium salts (e.g., DSTMS), the 2,4,6-trimethylbenzenesulfonate anion enhances hyperpolarizability and thermal stability. Crystal engineering via slow solvent evaporation (methanol) optimizes π-π stacking and dipole alignment, achieving electro-optic coefficients >100 pm/V and bandgaps ~2.28 eV .
Q. Can this compound serve as a thermo-responsive ionic liquid (IL) in forward osmosis desalination?
- Methodological Answer : When paired with tetrabutylammonium cations, it forms ILs with lower critical solution temperatures (LCST). These ILs enable energy-efficient draw recovery via temperature-triggered phase separation, achieving water fluxes >15 L·m⁻²·h⁻¹ and salt rejection >98% in seawater desalination .
Q. How do non-classical C–H···O interactions dictate supramolecular assembly in its crystalline state?
- Methodological Answer : SC-XRD reveals centrosymmetric dimers stabilized by O···N (3.08 Å) and π-π interactions (3.72 Å interplanar distance). Molecular dynamics simulations and electron density maps (QTAIM) confirm weak H-bonding networks (~2.5–3.0 Å), which direct lamellar packing along the crystallographic b-axis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
